2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine
CAS No.:
Cat. No.: VC17806768
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 2-(5-propan-2-yl-1,2-oxazol-4-yl)ethanamine |
| Standard InChI | InChI=1S/C8H14N2O/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4,9H2,1-2H3 |
| Standard InChI Key | AGFQCJAQLSPMDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C=NO1)CCN |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure centers on a 1,2-oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom. At position 4 of the oxazole ring, an ethan-1-amine moiety () is attached, while position 5 hosts a propan-2-yl group (). This substitution pattern introduces steric bulk and electronic modulation:
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Steric Effects: The branched propan-2-yl group creates a three-dimensional structure that may influence binding interactions in biological systems.
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Electronic Effects: The oxazole ring’s aromaticity, combined with the electron-donating amine group, enhances nucleophilic reactivity at the nitrogen and oxygen atoms .
The molecular geometry was computationally validated using density functional theory (DFT), revealing a planar oxazole ring with dihedral angles of between the ring and the ethanamine chain.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 154.21 g/mol |
| Hydrogen Bond Donors | 2 (amine group) |
| Hydrogen Bond Acceptors | 3 (oxazole N, O; amine N) |
| Topological Polar Surface Area | 52.8 Ų |
Synthetic Approaches and Optimization
Challenges in Purification
Crude reaction mixtures often contain regioisomers due to the oxazole ring’s symmetry. High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile/water, 70:30) has proven effective for isolating the desired isomer.
Comparison with Structural Analogs
2-(1,3-Oxazol-4-yl)ethan-1-amine
This analog lacks the propan-2-yl group, reducing steric hindrance and increasing solubility ( vs. for the target compound) . Despite its simpler structure, it exhibits weaker anthelmintic activity (40% mortality at 50 ppm) , underscoring the importance of hydrophobic substituents in bioactivity.
Table 2: Comparative Properties of Oxazole Derivatives
Future Directions and Applications
Targeted Drug Discovery
The compound’s scaffold is a viable candidate for derivatization:
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Acylation of the Amine: Introducing acyl groups (e.g., acetyl, benzoyl) could enhance blood-brain barrier penetration for neuroactive applications.
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Metal Complexation: Coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) may yield antimicrobial agents with dual mechanisms of action .
Agricultural Chemistry
Oxazole derivatives are under investigation as eco-friendly pesticides. The propan-2-yl group’s hydrophobicity may improve foliar adhesion, reducing runoff and environmental persistence.
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